REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])=[CH:5][CH:4]=1.C([O-])(=[O:20])C.[K+]>C(O)(=O)C>[N+:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:20])=[CH:4][CH:5]=1)([O-:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
potassium acetate
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with acetic acid (2×)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ethyl ether
|
Type
|
WASH
|
Details
|
The ether layer was washed consecutively with water, saturated aqueous sodium bicarbonate (3×) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with a 6 N methanolic potassium hydroxide solution (5 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed free of acetic acid
|
Type
|
WASH
|
Details
|
by washing an etheral solution with aqueous sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethereal solution was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative high pressure liquid chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexanethyl acetate (3:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |